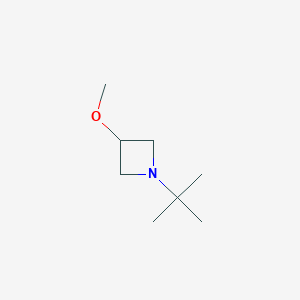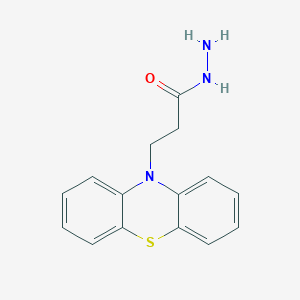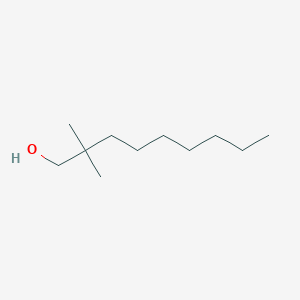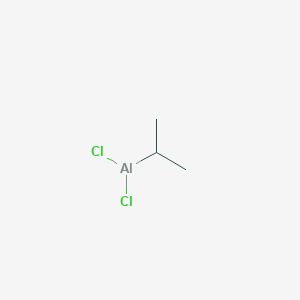
2-Ethylphenyl 3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C14H13NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with a 2-ethylphenyl group and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylphenyl 4-nitrobenzenesulfonate
- 2-Methylphenyl 3-nitrobenzenesulfonate
- 2-Ethylphenyl 2-nitrobenzenesulfonate
Uniqueness
2-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and interactions compared to other isomers. This unique structure allows for distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
25238-10-2 |
|---|---|
Fórmula molecular |
C14H13NO5S |
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
(2-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3 |
Clave InChI |
IJLXULGUXAFEKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)


![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)





